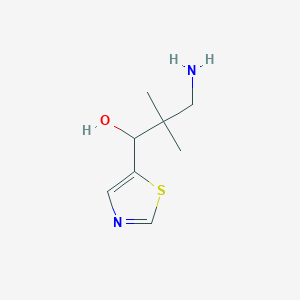
3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of appropriate thiazole derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-thiazole with an amino alcohol in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-8(2,4-9)7(11)6-3-10-5-12-6/h3,5,7,11H,4,9H2,1-2H3 |
InChI Key |
RUESZCVUHMCAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CN=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



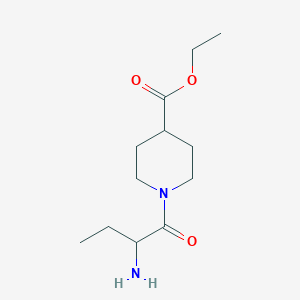

![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)

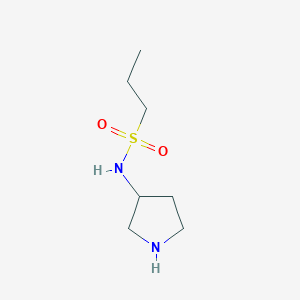
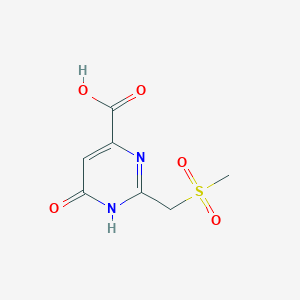
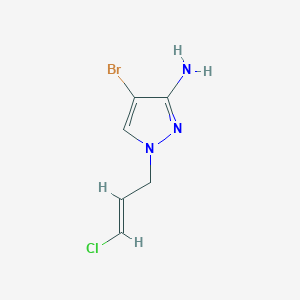

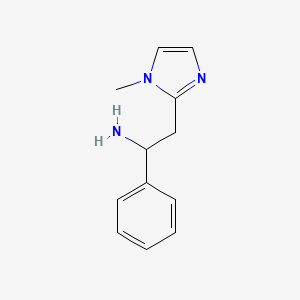
![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)
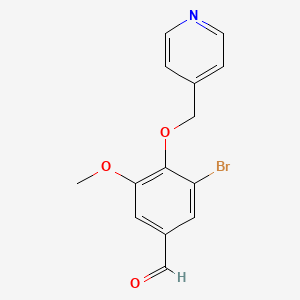

![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)
